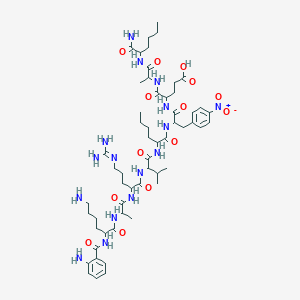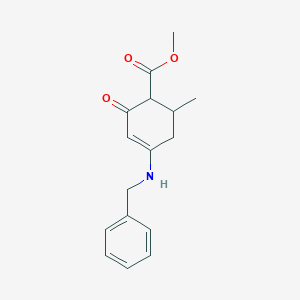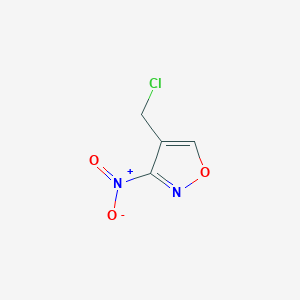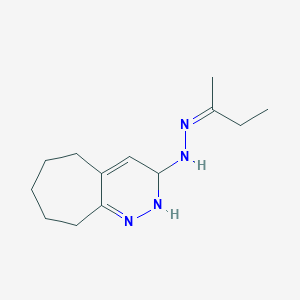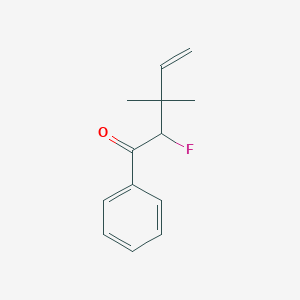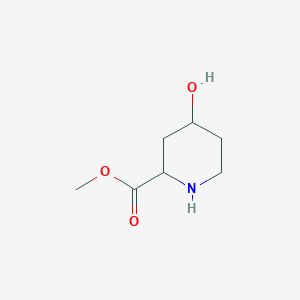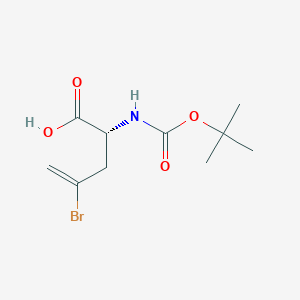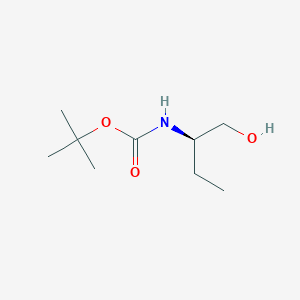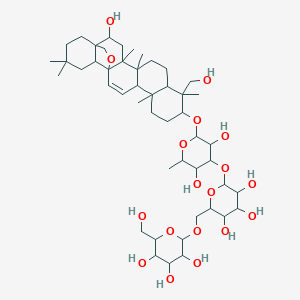
Clinoposaponin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clinoposaponin I is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze . Triterpenoid saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin I involves the preparation of aglycones from oleanolic acid, followed by regioselective glycosylation to construct the disaccharide fragment. The final step involves efficient gold(I)-catalyzed glycosylation to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the aerial parts of Clinopodium chinense using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Clinoposaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Clinoposaponin I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.
Medicine: Explored for its cytotoxic activity against murine mammary carcinoma cell line 4T1.
Mécanisme D'action
Clinoposaponin I exerts its effects through various molecular targets and pathways. It has been shown to protect cells against apoptosis by modulating the expression of apoptosis-related proteins and inhibiting oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Clinoposaponin I is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from the same plant.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with similar biological activities.
This compound stands out due to its potent cytotoxic activity and protective effects against apoptosis, making it a valuable compound for further research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNABDIUDDBCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934550 |
Source


|
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152580-76-2 |
Source


|
| Record name | Clinoposaponin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
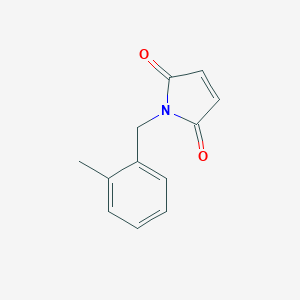

![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
